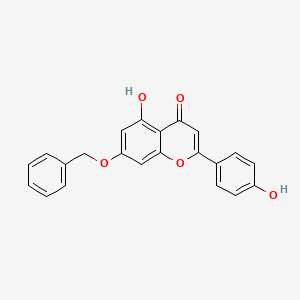

5,4'-Dihydroxy-7-(benzyloxy)flavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,4’-Dihydroxy-7-(benzyloxy)flavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dihydroxy-7-(benzyloxy)flavone typically involves the following steps:

Starting Materials: The synthesis begins with appropriate flavone precursors.

Benzylation: The hydroxyl group at the 7th position is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 5,4’-Dihydroxy-7-(benzyloxy)flavone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,4’-Dihydroxy-7-(benzyloxy)flavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

Substitution: The hydroxyl and benzyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.

Medicine: Explored for its potential anti-inflammatory, anticancer, and neuroprotective effects.

Wirkmechanismus

The mechanism of action of 5,4’-Dihydroxy-7-(benzyloxy)flavone involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Dimethoxyflavone: Known for its anti-inflammatory and anticancer properties.

5-Hydroxy-7,4’-dimethoxyflavone: Exhibits antifungal activity.

Polymethoxyflavones: Includes compounds like tangeretin and nobiletin, which have been studied for their anticancer and anti-inflammatory activities.

Uniqueness

5,4’-Dihydroxy-7-(benzyloxy)flavone is unique due to its specific hydroxyl and benzyloxy substitutions, which confer distinct biological activities and potential therapeutic applications compared to other flavonoids.

Biologische Aktivität

5,4'-Dihydroxy-7-(benzyloxy)flavone is a flavonoid compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antioxidant, anti-inflammatory, antitumor, and antibacterial properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Flavone Backbone : The core structure of flavones which contributes to various biological activities.

- Hydroxy Groups : The presence of hydroxyl groups at the 5 and 4' positions enhances its reactivity and bioactivity.

- Benzyloxy Group : The benzyloxy substituent at the 7 position can influence solubility and interaction with biological targets.

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which may be attributed to its hydroxyl groups that can donate electrons or hydrogen atoms to reactive species.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory mediators. For example, in vitro studies have demonstrated that it reduces the production of nitric oxide (NO) in macrophages activated by lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent. The IC50 value for NO inhibition was found to be approximately 22.7–35.3 µM, indicating moderate potency against inflammation .

3. Antitumor Properties

Flavonoids have been extensively studied for their antitumor effects. Preliminary studies on this compound suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific assays have indicated that it can effectively reduce the viability of certain cancer cell lines in a dose-dependent manner.

4. Antibacterial Activity

The antibacterial properties of flavonoids are well-documented. In studies involving various bacterial strains, this compound showed activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was particularly notable against antibiotic-resistant strains, suggesting a potential role in developing new antibacterial agents .

Research Findings and Case Studies

Several studies have explored the biological activities of flavonoids similar to this compound. Below is a summary table of relevant findings:

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : By donating electrons or hydrogen atoms to free radicals.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory cytokines.

- Antitumor Mechanism : Induction of apoptosis via caspase activation and modulation of cell cycle regulators.

- Antibacterial Mechanism : Disruption of bacterial cell membranes and interference with essential bacterial processes.

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c23-16-8-6-15(7-9-16)20-12-19(25)22-18(24)10-17(11-21(22)27-20)26-13-14-4-2-1-3-5-14/h1-12,23-24H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBTUEUXZJDPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.